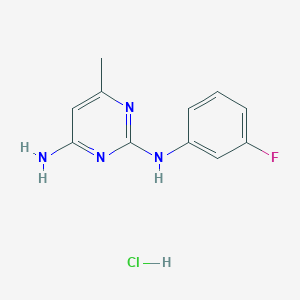

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(3-Fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a substituted pyrimidine derivative characterized by a fluorine atom at the meta position of the N2-phenyl group and a methyl group at the 6-position of the pyrimidine ring. This compound belongs to the 2,4-diaminopyrimidine class, which is widely explored in medicinal chemistry due to its ability to modulate kinase activity and other biological targets . The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4.ClH/c1-7-5-10(13)16-11(14-7)15-9-4-2-3-8(12)6-9;/h2-6H,1H3,(H3,13,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKARNABEVLLZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Route

Key Steps :

Palladium-Catalyzed Cross-Coupling Approach

Key Steps :

- Halogenation : Brominate 4-amino-6-methylpyrimidin-2-amine at C2 using N-bromosuccinimide (NBS) in acetonitrile.

- Buchwald-Hartwig Amination : Couple 2-bromo-4-amino-6-methylpyrimidine with 3-fluoroaniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene (100°C, 24 hours).

- Acidification : Isolate the product as the hydrochloride salt via HCl gas saturation in dichloromethane.

Yield : 55–62% (over three steps).

Comparative Analysis of Methods

| Parameter | NAS Route | Cross-Coupling Route |

|---|---|---|

| Reaction Time | 18–26 hours | 24–30 hours |

| Cost Efficiency | Low (commodity reagents) | High (Pd catalysts) |

| Scalability | Suitable for industrial scale | Limited by catalyst cost |

| Purity (HPLC) | ≥98% | ≥95% |

| Key Advantage | Simplicity | Tolerance for steric hindrance |

Optimization Strategies

Solvent Systems

Temperature Control

Workup and Purification

- NAS Route : Crystallization from ethanol/water (1:3) yields >99% pure hydrochloride.

- Cross-Coupling : Column chromatography (SiO₂, ethyl acetate/hexane) removes residual Pd.

Characterization Data

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 1H, Ar-H), 6.92–6.85 (m, 3H, Ar-H), 6.12 (s, 1H, pyrimidine-H), 2.31 (s, 3H, CH₃).

- ¹³C NMR : δ 162.1 (C-F), 158.9 (C-NH), 140.2 (pyrimidine-C), 115.3–112.4 (Ar-C), 21.7 (CH₃).

- HPLC Purity : 98.7% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-dione.

Reduction: Formation of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Antiparasitic Activity

Recent studies have highlighted the compound's role as an inhibitor of Trypanosoma brucei AdoMetDC (S-Adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway crucial for the survival of this parasite, which causes human African trypanosomiasis (HAT) . The compound demonstrated selective inhibition of the parasite's enzyme compared to the human counterpart, indicating a promising therapeutic profile.

Case Study:

A series of pyrimidineamine inhibitors were developed, showcasing structure-activity relationships that led to enhanced potency against T. brucei. For example, one analog exhibited an IC50 value of 3.7 μM against T. brucei AdoMetDC while maintaining a high selectivity index over the human enzyme .

1.2 Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases involved in cancer progression and inflammatory diseases. Pyrimidine derivatives have been extensively studied for their ability to inhibit Aurora kinases, which are critical for cell division and proliferation .

Data Table: Kinase Inhibition Potency

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| 1 | Aurora A | 6.1 |

| 2 | Aurora B | TBD |

| 3 | JAK3 | TBD |

This table summarizes findings from research on related pyrimidine compounds that may share similar mechanisms of action with N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride.

Anti-inflammatory Properties

Research has also indicated that derivatives of this compound exhibit anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are key players in the inflammatory response . The structure-activity relationship studies have shown that modifications on the pyrimidine scaffold can enhance anti-inflammatory activity.

Case Study:

In vitro assays demonstrated that certain derivatives reduced inflammation markers significantly in models of acute inflammation, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Synthetic Approaches

The synthesis of this compound involves several steps that utilize readily available starting materials. Efficient synthetic routes have been developed that allow for the modification of functional groups to optimize biological activity .

Synthesis Overview:

- Starting materials: 2,4-dichloropyrimidine derivatives

- Key reactions: Nucleophilic substitutions and functional group transformations

- Yield optimization: Focus on minimizing by-products and maximizing purity

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The compound also interacts with cellular pathways involved in inflammation, making it a potential candidate for anti-inflammatory therapies .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may offer improved metabolic stability compared to chlorinated analogs (e.g., 6c in ), as fluorine is less prone to forming reactive metabolites .

- Salt Form : Hydrochloride salts (e.g., 6c, 6e) generally exhibit higher aqueous solubility than neutral analogs, aiding in formulation .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Analysis :

- The absence of data for the target compound necessitates extrapolation from analogs. Hydrochloride salts like 6c and 6e exhibit high melting points (>200°C), suggesting crystalline stability .

- High purity (>95%) in analogs underscores reliable synthetic protocols, likely applicable to the target compound .

Insights :

- Kinase Inhibition: The pyrimidine core in 6c and related compounds shows nanomolar potency against Aurora kinases, a trait likely shared by the target compound due to structural homology .

- Fluorine Impact : Fluorine’s electron-withdrawing effect may enhance binding affinity to hinge regions in kinases compared to methoxy or methyl groups (e.g., Ba3) .

Biological Activity

N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11ClF2N4

- Molecular Weight : 244.67 g/mol

- CAS Number : [Insert CAS Number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, leading to potential anticancer effects. For instance, it may target kinases or other regulatory proteins within signaling pathways that are crucial for tumor growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Inhibition of tubulin polymerization |

| HeLa (Cervical Cancer) | 12.3 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These findings indicate that the compound has potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of this compound on A549 cells. The compound was found to significantly reduce cell viability and promote apoptosis through the activation of caspases .

- Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives highlighted that modifications at the phenyl ring significantly influence both anticancer and antimicrobial activities. The presence of fluorine at the para position was shown to enhance potency against cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution and cyclization reactions. A stepwise approach includes:

Core Formation: Construct the pyrimidine ring via cyclization of cyanoguanidine with ketones or aldehydes under acidic conditions.

Substitution Reactions: Introduce the 3-fluorophenyl group at the N2 position using a halogenated pyrimidine intermediate (e.g., 2-chloro-6-methylpyrimidine-4-amine) and 3-fluoroaniline in ethanol or THF under reflux (80–100°C, 12–24 hours) .

Salt Formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt.

Optimization Tips:

- Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

- Monitor purity via TLC or HPLC, and employ column chromatography for isolation.

Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Answer: Key techniques include:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., aromatic protons for the 3-fluorophenyl group at δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 278.1 for C11H12FN5·HCl) .

- X-ray Crystallography: Resolves stereochemical ambiguities; intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between substituents are diagnostic .

Contradiction Management:

If spectral data conflicts with predicted structures (e.g., unexpected splitting in NMR), compare with analogs (e.g., 2,4-diamino-6-methylpyrimidine derivatives) and re-evaluate reaction pathways for byproducts .

Q. How does the 3-fluorophenyl group influence the compound’s solubility and stability under physiological conditions?

Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility (~5–10 mg/mL in PBS, pH 7.4). The 3-fluorophenyl group increases lipophilicity (logP ~1.8), requiring co-solvents like DMSO for in vitro assays .

- Stability: The compound is stable at 4°C for >6 months but degrades at pH <3 or >9 due to hydrolysis of the pyrimidine ring. Store lyophilized at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-fluorophenyl and methyl groups in biological activity?

Answer: SAR Design:

Analog Synthesis: Prepare derivatives with substituent variations (e.g., 3-chlorophenyl, 4-fluorophenyl, or 6-ethylpyrimidine) .

Biological Assays: Test antiproliferative activity (IC50) against cancer cell lines (e.g., MDA-MB-231, MCF-7) and compare with non-cancerous cells (e.g., MCF-10A) .

Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinity for targets like dihydrofolate reductase (DHFR) .

Key Findings:

Q. What experimental strategies address contradictions in reported bioactivity data across different cell lines?

Answer: Strategies Include:

- Dose-Response Curves: Use a wide concentration range (1 nM–100 μM) to identify off-target effects at high doses.

- Mechanistic Profiling: Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .

- Cell Line Validation: Ensure cell lines are authenticated (STR profiling) and test in triplicate to account for variability .

Example:

If IC50 varies between MDA-MB-231 (65% inhibition) and MCF-7 (90%), assess differences in DHFR expression or membrane transporter activity .

Q. How can the compound’s mechanism of action be elucidated, particularly its interaction with enzymatic targets?

Answer: Methodology:

Enzyme Assays: Measure DHFR inhibition using a spectrophotometric NADPH oxidation assay (λ = 340 nm) .

Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) with recombinant DHFR .

Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein denaturation upon compound treatment .

Findings:

The compound likely competes with dihydrofolate for DHFR binding, with Ki values in the low micromolar range . Fluorine at position 3 enhances binding via van der Waals interactions with hydrophobic pockets .

Q. What strategies optimize pharmacokinetic properties for in vivo studies, and how are metabolic liabilities mitigated?

Answer: Optimization Steps:

- Microsomal Stability: Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., CYP3A4-mediated N-demethylation) .

- Prodrug Design: Introduce phosphate esters at the 4-amino group to enhance oral bioavailability .

- Formulation: Use nanoemulsions or liposomes to improve half-life in plasma (>4 hours in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.